2-(Chloromethyl)-7-(trifluoromethyl)benzo[d]oxazole
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Overview
Description
2-(Chloromethyl)-7-(trifluoromethyl)benzo[d]oxazole is a heterocyclic compound that features both a chloromethyl and a trifluoromethyl group attached to a benzoxazole ring. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-7-(trifluoromethyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with trifluoroacetic acid and formaldehyde, followed by chloromethylation using chloromethyl methyl ether in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-7-(trifluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and nickel-based catalysts for coupling reactions.
Major Products
The major products formed from these reactions include various substituted benzoxazoles, which can have different functional groups depending on the reagents used .
Scientific Research Applications
2-(Chloromethyl)-7-(trifluoromethyl)benzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-7-(trifluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)benzoxazole
- 2-(Chloromethyl)benzoxazole
- 7-(Trifluoromethyl)benzoxazole
Uniqueness
2-(Chloromethyl)-7-(trifluoromethyl)benzo[d]oxazole is unique due to the presence of both chloromethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups allows for versatile chemical modifications and enhances the compound’s potential in various applications .
Properties
Molecular Formula |
C9H5ClF3NO |
---|---|
Molecular Weight |
235.59 g/mol |
IUPAC Name |
2-(chloromethyl)-7-(trifluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H5ClF3NO/c10-4-7-14-6-3-1-2-5(8(6)15-7)9(11,12)13/h1-3H,4H2 |
InChI Key |
FYVHVCCBWDATQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)CCl)C(F)(F)F |
Origin of Product |
United States |
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